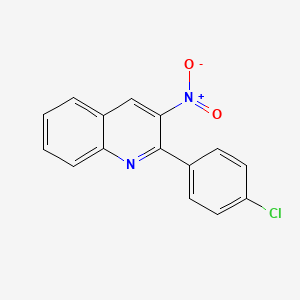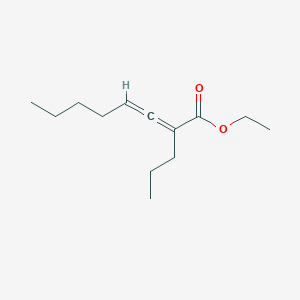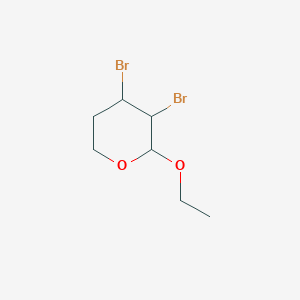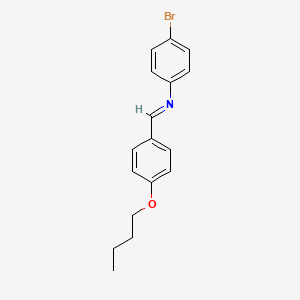![molecular formula C13H11AsN2O6 B14730849 {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid CAS No. 5410-63-9](/img/structure/B14730849.png)
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzoyl group attached to an amino phenyl arsonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylarsonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification methods and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsonic acid moiety can be reduced to form different arsenic-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield {4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid, while oxidation of the arsonic acid moiety can produce arsenic oxides.
Applications De Recherche Scientifique
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid moiety can also interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylbenzoyl)amino]phenyl}arsonic acid: Contains a methyl group instead of a nitro group.
{4-[(4-Chlorobenzoyl)amino]phenyl}arsonic acid: Contains a chloro group instead of a nitro group.
Uniqueness
{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid is unique due to the presence of both a nitrobenzoyl group and an arsonic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5410-63-9 |
|---|---|
Formule moléculaire |
C13H11AsN2O6 |
Poids moléculaire |
366.16 g/mol |
Nom IUPAC |
[4-[(4-nitrobenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H11AsN2O6/c17-13(9-1-7-12(8-2-9)16(21)22)15-11-5-3-10(4-6-11)14(18,19)20/h1-8H,(H,15,17)(H2,18,19,20) |
Clé InChI |
HPMOKGCXBABFCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As](=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


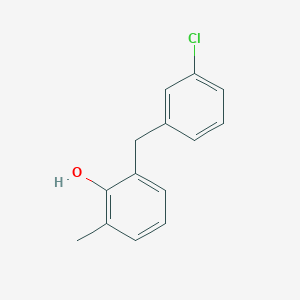
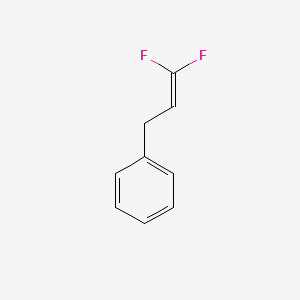
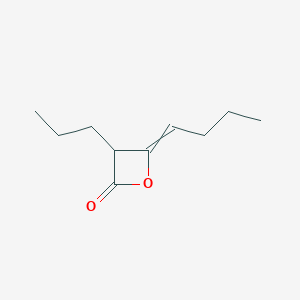
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
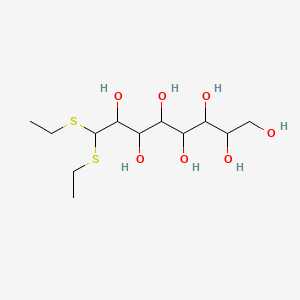
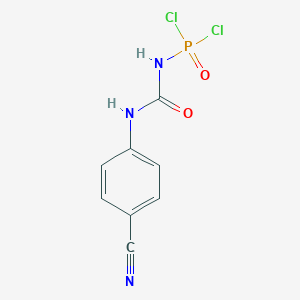
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
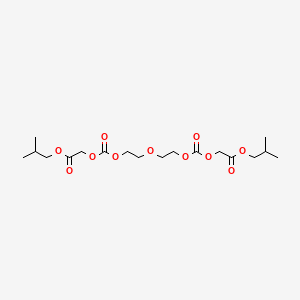
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
